![molecular formula C16H14FN3O B12607908 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine CAS No. 917759-02-5](/img/structure/B12607908.png)
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of an ethoxy group at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrido[3,2-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or methyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine N-oxide.
Reduction: Formation of reduced derivatives with hydrogenated pyrido[3,2-d]pyrimidine core.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethoxy-6-(4-chlorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-bromophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-methylphenyl)-2-methylpyrido[3,2-d]pyrimidine
Uniqueness
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
917759-02-5 |
|---|---|
Formule moléculaire |
C16H14FN3O |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
4-ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H14FN3O/c1-3-21-16-15-14(18-10(2)19-16)9-8-13(20-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
Clé InChI |
KIMYZNPLYXMQCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
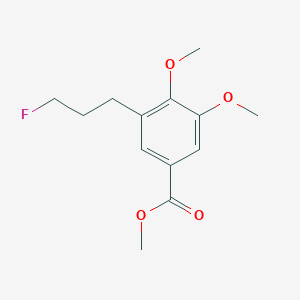
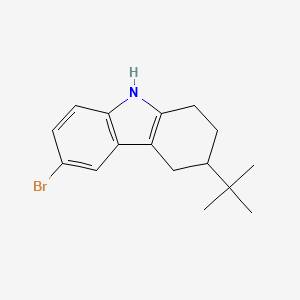



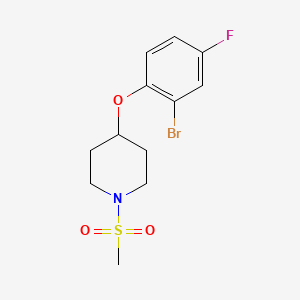
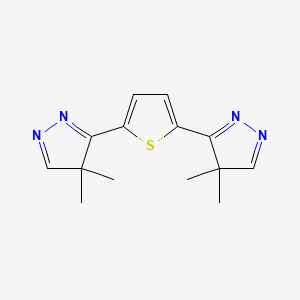
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
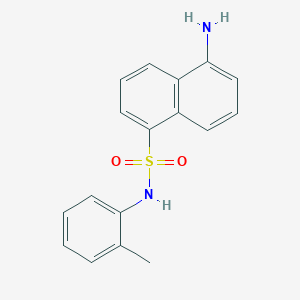
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)

